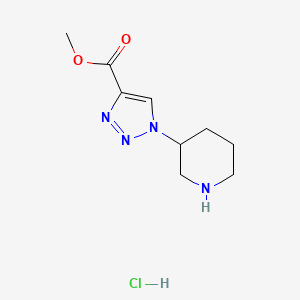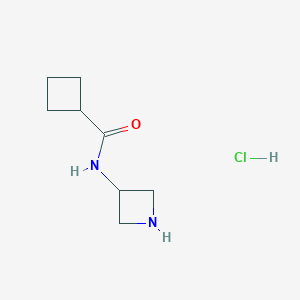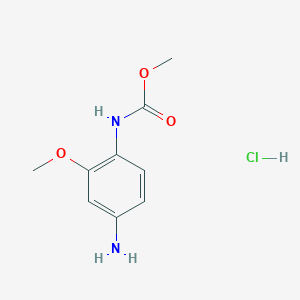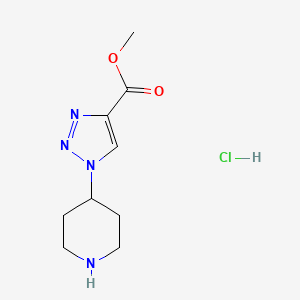
2-Methoxy-4-(methoxycarbonyl)benzoate
Overview
Description
“2-Methoxy-4-(methoxycarbonyl)benzoate” is a chemical compound with the molecular formula C10H9O5 . It is related to the compound “4’-Methoxybenzophenone-2-carboxylic acid”, which is a member of benzophenones .
Synthesis Analysis
The synthesis of related compounds often involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The yield of these reactions can be quite high, as indicated by a reported yield of 94% for a related compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C10H9O5 . This compound is related to “4-Methoxybenzoyl"benzoic acid”, which has the molecular formula C9H8O4 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds can be complex. For example, the compound “2-Methyl-4-methoxybenzenamine” is sensitive to prolonged exposure to air and light, and it is insoluble in water . It neutralizes acids in weakly exothermic reactions to form salts plus water .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C10H9O5 . Related compounds such as “4-(Methoxycarbonyl)benzoic acid” have a molecular weight of 180.16 g/mol .
Mechanism of Action
Mode of Action
It’s known that it can participate in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of 2-Methoxy-4-(methoxycarbonyl)benzoate is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including potential SGLT2 inhibitors for diabetes therapy .
Action Environment
The action of this compound, like many other organic compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of catalysts . For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and is typically performed under mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(methoxycarbonyl)benzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The methoxycarbonyl group in this compound is a substrate for these enzymes, leading to the formation of methanol and the corresponding carboxylate. Additionally, this compound can interact with proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the activation of protein kinases. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes depending on the context of the reaction. For instance, it can inhibit esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound shows a significant change in activity beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by esterases to produce methanol and the corresponding carboxylate. This compound can also interact with other enzymes involved in the metabolism of aromatic compounds, influencing metabolic flux and the levels of various metabolites. The presence of the methoxy group can affect the compound’s reactivity and its interactions with metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by its interactions with these transporters and proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be affected by its subcellular localization. For example, in the nucleus, it can interact with transcription factors and influence gene expression. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its overall activity within the cell .
properties
IUPAC Name |
2-methoxy-4-methoxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5H,1-2H3,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXUDOMAMCSBX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9O5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780637 | |
| Record name | 2-Methoxy-4-(methoxycarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256936-25-1 | |
| Record name | 2-Methoxy-4-(methoxycarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B1430524.png)






![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)

![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)


